1-(4-Methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Description

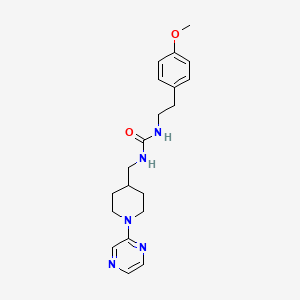

1-(4-Methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative featuring a 4-methoxyphenethyl group and a pyrazin-2-yl-substituted piperidine moiety. The urea linkage (-NHCONH-) serves as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets .

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-27-18-4-2-16(3-5-18)6-9-23-20(26)24-14-17-7-12-25(13-8-17)19-15-21-10-11-22-19/h2-5,10-11,15,17H,6-9,12-14H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKXOAPZXKMWAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS Number: 1396867-76-7) is a synthetic organic compound that belongs to the class of urea derivatives. Its complex structure, which includes a methoxyphenethyl group and a piperidine moiety substituted with a pyrazine ring, suggests potential biological activity that is of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is . The structural representation can be summarized as follows:

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The presence of the methoxy and pyrazine groups may enhance its affinity for specific targets, potentially modulating their activity.

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit significant pharmacological activities. For instance, derivatives of piperidine and pyrazine are known to interact with the central nervous system and may possess analgesic or anti-inflammatory properties. The specific biological activities associated with this compound can include:

- Analgesic Effects : Potential modulation of pain pathways.

- Anti-inflammatory Properties : Possible inhibition of inflammatory mediators.

Case Studies

A study conducted on related compounds demonstrated their efficacy in pain management through modulation of opioid receptors. For instance, a compound similar in structure was shown to activate the μ-opioid receptor (MOR), suggesting that this compound could exhibit similar effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar structure | Analgesic effects via MOR activation |

| Compound B | Different substituents | Anti-inflammatory activity |

| Compound C | Piperidine derivative | CNS effects |

Synthesis and Characterization

The synthesis typically involves several steps, including:

- Formation of the Urea Linkage : Reacting the appropriate amines with carbonyl compounds.

- Introduction of Functional Groups : Utilizing nucleophilic substitutions to attach methoxyphenethyl and pyrazinyl groups.

These reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related urea derivatives, focusing on substituents , synthetic routes , and biological activities .

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Structural Differences

Heterocyclic Moieties: The pyrazin-2-yl group in the target compound distinguishes it from analogs with coumarin (ACPU) or triazine () substituents. Pyrazine’s electron-deficient nature may influence binding to metal ions or aromatic stacking in biological targets .

Piperidine Modifications :

- The piperidin-4-ylmethyl linker in the target compound contrasts with piperidin-4-yl in ACPU and piperazine in . Methylation at the piperidine nitrogen (pyrazin-2-yl substitution) may alter steric hindrance and solubility .

Urea Linkage :

- All compounds retain the urea core, but substituent positioning (e.g., para-methoxy in the target vs. ortho-fluoro in ) modulates hydrogen-bonding capacity and target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.